Tranilast
Overview
Description
Tranilast, chemically known as 2-[(3,4-dimethoxycinnamoyl)amino]benzoic acid, is an antiallergic drug developed by Kissei Pharmaceuticals. It was first approved in Japan and South Korea in 1982 for the treatment of bronchial asthma. Later, its indications were expanded to include keloid and hypertrophic scars . This compound is known for its ability to inhibit the release of histamine from mast cells and has been found to inhibit the proliferation of fibroblasts .
Mechanism of Action
Target of Action
Tranilast, an antiallergic drug , primarily targets the Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2 (PGD2), a pro-inflammatory mediator involved in allergic reactions .
Mode of Action
This compound acts as an inhibitor of Hematopoietic prostaglandin D synthase . By inhibiting this enzyme, it reduces the production of PGD2, thereby mitigating the inflammatory response . It also appears to work by inhibiting the release of histamine from mast cells and has been found to inhibit the proliferation of fibroblasts . It has been shown to inhibit the release of many cytokines in various cell types, in in vitro studies .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the NLRP3 inflammasome, a protein complex involved in the immune response to pathogens and cellular damage . It also impacts signaling pathways such as NF-κB . Furthermore, it influences the production of various cytokines (IL-33, IL-5, IL-17, IL-13, TGF-β) and chemokines (CCL5, CXCL9, CXCL9) and cell adhesion molecules (ICAM1) .
Pharmacokinetics
Some studies suggest that this compound is well-tolerated and can be administered orally . After oral administration, peak plasma concentrations were observed at around 2.79 hours . The elimination half-life and total body plasma clearance were 7.58 hours and 8.12 mL/h/kg, respectively .
Result of Action
This compound’s action results in a reduction of allergic and inflammatory responses. It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis . It has also shown promise in reducing fibroid growth through its inhibitory effects on cell proliferation and induction of apoptosis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its action . It’s also worth noting that the drug’s effectiveness can vary among individuals due to genetic differences, health status, and other factors.
Biochemical Analysis
Biochemical Properties
Tranilast has been found to interact with various biomolecules. It is known to inhibit the Hematopoietic prostaglandin D synthase in humans . This interaction plays a crucial role in its antiallergic properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce fibroid growth through its inhibitory effects on cell proliferation and induction of apoptosis . In Alzheimer’s disease models, this compound has been shown to decrease TRPV2 expression and Acetylcholinesterase (AChE) activity, leading to improvements in cognitive parameters .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to inhibit the Hematopoietic prostaglandin D synthase, which is crucial for its antiallergic properties . In Alzheimer’s disease models, this compound has been shown to decrease the expression of TRPV2, a non-selective calcium-permeable channel .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, in a study involving human-derived fibroids in a mouse model, this compound treatment for two months led to a 37% reduction in tumor weight . It also resulted in a significant decrease in staining for Ki67, CCND1, and E2F1, indicating reduced cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving Aβ-treated rats, this compound treatment at a dose of 100 mg/kg significantly downregulated the mRNA levels of TRPV2, calcineurin A, and calsequestrin . At a dose of 30 mg/kg, it did not show a significant reduction in the mRNA levels .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented. It is known that this compound can affect the metabolism of other drugs. For instance, the metabolism of this compound can be increased when combined with Abatacept .
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not well-documented. It is known that this compound can affect the serum concentration of other drugs. For instance, the serum concentration of this compound can be increased when it is combined with Abametapir .
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that this compound can affect the expression of various proteins at the subcellular level. For instance, this compound treatment has been shown to increase the protein expression of p-CaMKII, p-GSK-3β, p-CREB, and PSD-95 in the hippocampus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tranilast can be synthesized through a multi-step process involving the condensation of 3,4-dimethoxycinnamic acid with anthranilic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is purified through recrystallization and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Tranilast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate to yield corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated derivatives.
Scientific Research Applications
Tranilast has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on cell proliferation and apoptosis, particularly in fibroblasts.
Medicine: Investigated for its potential in treating inflammatory diseases, including asthma, atopic dermatitis, and keloids. .
Industry: Utilized in the formulation of topical creams and ophthalmic solutions for allergic conjunctivitis.
Comparison with Similar Compounds
Cromolyn Sodium: Another mast cell stabilizer used to treat allergic conditions.
Ketotifen: An antihistamine and mast cell stabilizer used for similar indications.
Nedocromil: A mast cell stabilizer used in the treatment of asthma and allergic conjunctivitis.
Uniqueness of Tranilast: this compound is unique due to its dual action of inhibiting both histamine release and fibroblast proliferation. This makes it particularly effective in treating conditions like keloids and hypertrophic scars, where fibroblast activity plays a significant role .
This compound continues to be a subject of extensive research due to its diverse therapeutic potential and unique mechanism of action.
Properties
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHGWWWHIYHZNX-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53902-12-8 | |
Record name | Tranilast [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tranilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07615 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tranilast | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRANILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVF50SMY6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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